9-{[(1Z,3Z)-3-[(9H-CARBAZOL-9-YL)METHYLIDENE]CYCLOBUTYLIDENE]METHYL}-9H-CARBAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-{[(1Z,3Z)-3-[(9H-CARBAZOL-9-YL)METHYLIDENE]CYCLOBUTYLIDENE]METHYL}-9H-CARBAZOLE is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities . These properties make them valuable in various scientific and industrial applications, including organic electronics and optoelectronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbazole derivatives typically involves the functionalization of the carbazole core. One common method is the electropolymerization of carbazole monomers, which can be achieved through electrochemical deposition . This process involves the use of specific monomers and electrochemical conditions to form polycarbazole derivatives.
Another method involves the chemical polymerization of carbazole derivatives. This can be done using various reagents and catalysts to achieve the desired functionalization . For example, the synthesis of poly(2,7-carbazole) and poly(3,6-carbazole) derivatives can be achieved through different polymerization techniques, resulting in materials with distinct bandgap energies and conjugation lengths .
Industrial Production Methods
Industrial production of carbazole derivatives often involves large-scale chemical synthesis using optimized reaction conditions and catalysts. The choice of method depends on the desired properties of the final product and its intended application. For example, high-quality polycarbazole can be prepared using boron trifluoride diethyl ether as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Carbazole derivatives, including 9-{[(1Z,3Z)-3-[(9H-CARBAZOL-9-YL)METHYLIDENE]CYCLOBUTYLIDENE]METHYL}-9H-CARBAZOLE , undergo various chemical reactions, including:
Oxidation: Carbazole derivatives can be oxidized to form carbazole-quinones.
Reduction: Reduction reactions can convert carbazole derivatives to their corresponding dihydrocarbazoles.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carbazole derivatives can yield carbazole-quinones, while substitution reactions can introduce halogenated carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
Carbazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex organic molecules.
Biology: Investigated for their potential as anticancer agents due to their ability to intercalate with DNA.
Medicine: Explored for their use in photodynamic therapy and as components of drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), field-effect transistors, and photovoltaic devices
Wirkmechanismus
The mechanism of action of carbazole derivatives involves their ability to interact with various molecular targets and pathways. For example, their hole-transporting abilities make them valuable in optoelectronic applications, where they facilitate the movement of charge carriers . In biological systems, carbazole derivatives can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Carbazole derivatives can be compared with other nitrogen-containing heterocyclic compounds, such as:
Indole: Similar in structure but lacks the additional benzene ring present in carbazole.
Pyrrole: A simpler nitrogen-containing heterocycle with different electronic properties.
Quinoline: Contains a nitrogen atom in a different position, leading to distinct chemical behavior.
The uniqueness of 9-{[(1Z,3Z)-3-[(9H-CARBAZOL-9-YL)METHYLIDENE]CYCLOBUTYLIDENE]METHYL}-9H-CARBAZOLE lies in its specific functionalization, which imparts unique electronic and photophysical properties, making it suitable for specialized applications in organic electronics and optoelectronics .
Eigenschaften
IUPAC Name |
9-[[3-(carbazol-9-ylmethylidene)cyclobutylidene]methyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)19-21-17-22(18-21)20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,19-20H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVAMUWXHCZNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CN2C3=CC=CC=C3C4=CC=CC=C42)CC1=CN5C6=CC=CC=C6C7=CC=CC=C75 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.